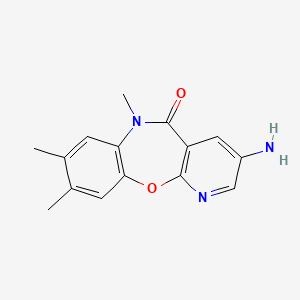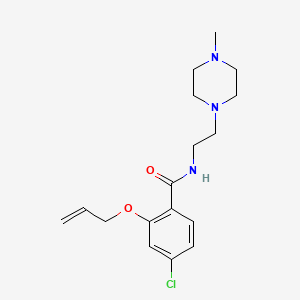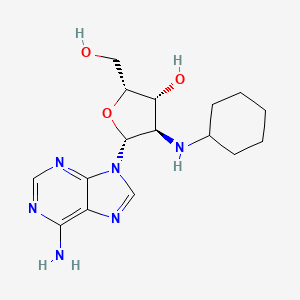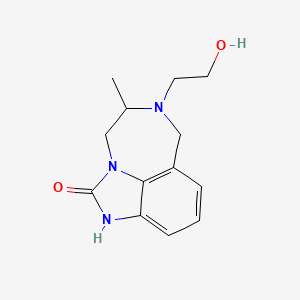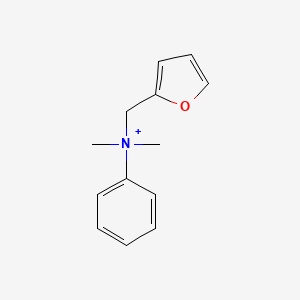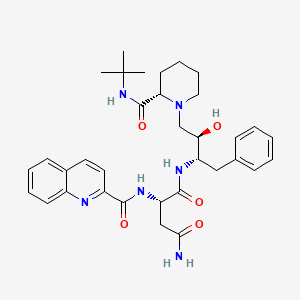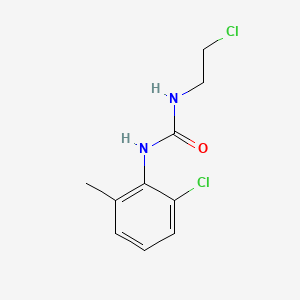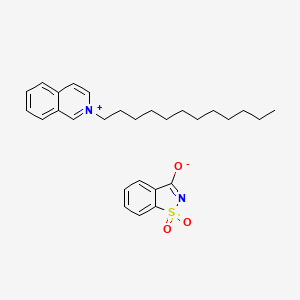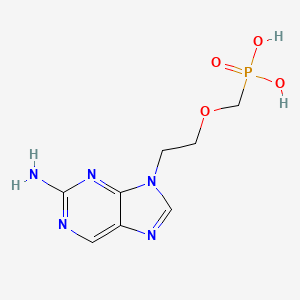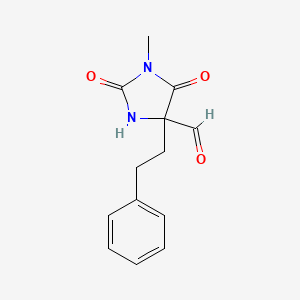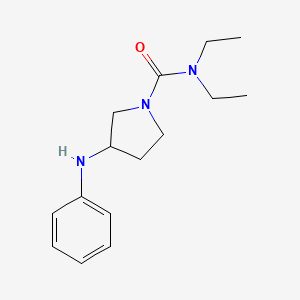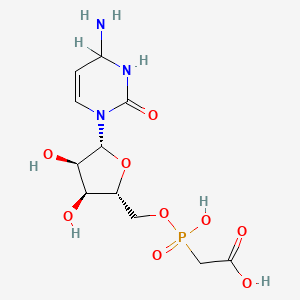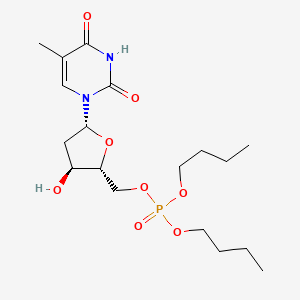
5'-Thymidylic acid, dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Thymidylic acid, dibutyl ester: is a chemical compound that belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleoside monophosphates. It is an ester derivative of 5’-Thymidylic acid, which is a nucleotide used as a monomer in DNA. This compound is characterized by the presence of a thymine base attached to a deoxyribose sugar, which is further esterified with dibutyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, dibutyl ester typically involves the esterification of 5’-Thymidylic acid with butanol. This reaction can be catalyzed by acidic or basic conditions. Commonly, a strong acid like sulfuric acid or a strong base like sodium hydroxide is used to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of 5’-Thymidylic acid, dibutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed to accelerate the reaction. Additionally, the reaction mixture is often subjected to distillation to remove excess butanol and other by-products, thereby purifying the final ester product.
Chemical Reactions Analysis
Types of Reactions: 5’-Thymidylic acid, dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding 5’-Thymidylic acid and butanol. This reaction can be catalyzed by either acidic or basic conditions.
Transesterification: The ester can react with another alcohol to form a different ester and butanol. This reaction is typically catalyzed by acids or bases.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid (acidic hydrolysis), or sodium hydroxide (basic hydrolysis).
Transesterification: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products:
Hydrolysis: 5’-Thymidylic acid and butanol.
Transesterification: Different esters and butanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the ester.
Scientific Research Applications
Chemistry: 5’-Thymidylic acid, dibutyl ester is used as a precursor in the synthesis of various nucleotides and nucleosides. It serves as a building block for the preparation of DNA analogs and other biologically active molecules.
Biology: In biological research, this compound is utilized in studies involving DNA synthesis and repair. It is also used in the development of nucleotide-based probes and assays for detecting specific DNA sequences.
Medicine: The compound has potential applications in the development of antiviral and anticancer therapies. It is used in the design of nucleotide analogs that can inhibit viral replication or interfere with cancer cell proliferation.
Industry: In the industrial sector, 5’-Thymidylic acid, dibutyl ester is employed in the production of specialty chemicals and pharmaceuticals. It is also used in the formulation of certain biochemical reagents and diagnostic kits.
Mechanism of Action
The mechanism of action of 5’-Thymidylic acid, dibutyl ester involves its incorporation into DNA during the synthesis process. The compound acts as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The esterified form of the nucleotide can be hydrolyzed to release the active 5’-Thymidylic acid, which is then incorporated into the DNA.
Molecular Targets and Pathways:
DNA Polymerases: The primary molecular target of 5’-Thymidylic acid, dibutyl ester is DNA polymerase, which facilitates its incorporation into DNA.
DNA Synthesis Pathway: The compound is involved in the DNA synthesis pathway, where it serves as a building block for the formation of new DNA strands.
Comparison with Similar Compounds
5’-Thymidylic acid: The parent compound, which lacks the esterified butyl groups.
Deoxythymidine monophosphate: Another nucleotide used in DNA synthesis, differing in the sugar moiety.
Thymidine monophosphate: A nucleotide with a similar structure but different functional groups.
Uniqueness: 5’-Thymidylic acid, dibutyl ester is unique due to its esterified form, which imparts different chemical properties and reactivity compared to its parent compound and other similar nucleotides. The esterification enhances its solubility in organic solvents and may influence its incorporation into DNA during synthesis.
Properties
CAS No. |
130752-96-4 |
|---|---|
Molecular Formula |
C18H31N2O8P |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
dibutyl [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C18H31N2O8P/c1-4-6-8-25-29(24,26-9-7-5-2)27-12-15-14(21)10-16(28-15)20-11-13(3)17(22)19-18(20)23/h11,14-16,21H,4-10,12H2,1-3H3,(H,19,22,23)/t14-,15+,16+/m0/s1 |
InChI Key |
UXXLAGMYHSGZNX-ARFHVFGLSA-N |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


